N-Methylpentylamine

描述

Overview of N-Methylpentylamine as a Chemical Entity

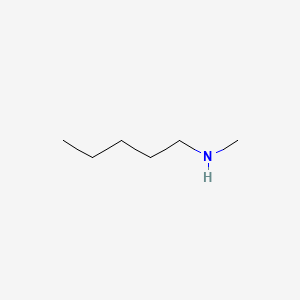

This compound, systematically named N-methylpentan-1-amine, is a secondary aliphatic amine. nih.gov It is structurally defined by a pentyl group and a methyl group attached to a central nitrogen atom. This arrangement gives it the chemical formula C₆H₁₅N. nih.govthegoodscentscompany.com As a secondary amine, it possesses a single hydrogen atom on the nitrogen, allowing it to act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.

The compound is a colorless to pale yellow liquid under standard conditions, characterized by a typical amine odor. cymitquimica.comchemicalbook.com Its physical properties are influenced by its molecular structure, which combines a hydrophobic pentyl chain with a polar amine group. cymitquimica.com This duality results in moderate solubility in water and good solubility in organic solvents. thegoodscentscompany.comcymitquimica.com The compound is less dense than water. sigmaaldrich.com

Its identity is cataloged across various chemical databases through unique identifiers. The Chemical Abstracts Service (CAS) has assigned it the registry number 25419-06-1. nih.gov Other common synonyms found in literature include N-methylamylamine, methylpentylamine, and amylmethylamine. thegoodscentscompany.compharmacompass.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-methylpentan-1-amine | nih.gov |

| CAS Number | 25419-06-1 | nih.gov |

| Molecular Formula | C₆H₁₅N | nih.govscbt.com |

| InChI Key | UOIWOHLIGKIYFE-UHFFFAOYSA-N | sigmaaldrich.com |

| EC Number | 246-966-9 | nih.govsigmaaldrich.com |

| Synonyms | N-Pentylmethylamine, Methyl(pentyl)amine, N-methyl-1-pentanamine | thegoodscentscompany.compharmacompass.comtcichemicals.com |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 101.19 g/mol | nih.govscbt.com |

| Boiling Point | 116-118 °C at 760 mmHg | sigmaaldrich.comchembk.com |

| Density | 0.738 g/mL at 25 °C | sigmaaldrich.comchembk.com |

| Refractive Index | n20/D 1.41 | sigmaaldrich.comchembk.com |

| Flash Point | 11.0 - 12.77 °C | thegoodscentscompany.comchemicalbook.com |

| Topological Polar Surface Area | 12 Ų | |

Mass spectrometry of this compound shows a molecular ion peak at a mass-to-charge ratio of 101, which corresponds to its molecular weight. However, for straight-chain amines like this, the molecular ion peak can be of low intensity due to significant fragmentation.

Historical Context of this compound Research

Early research involving this compound is often situated within the broader development of synthetic methodologies for amines. A general procedure for the preparation of unsymmetrical aliphatic amines, such as this compound, was described in Organic Syntheses. orgsyn.org This method involves the reaction of a primary amine (pentylamine) with benzaldehyde (B42025) to form an imine, followed by alkylation with an agent like dimethyl sulfate, and subsequent hydrolysis to yield the secondary amine. orgsyn.orggoogle.com Another preparative method involves the reduction of methyl-pentylidene-amine using lithium aluminum hydride (LiAlH₄). lookchem.com

The compound and its related structures were also part of foundational mechanistic studies in free-radical chemistry. Research into the Hofmann-Löffler-Freytag (HLF) reaction, a process involving the rearrangement of N-haloamines to form cyclic amines, provided crucial evidence for intramolecular hydrogen atom abstraction by aminium radicals. pharma.hr A study on the cyclization of (-)-N-methylpentylamine-4-d was particularly informative; the observation that the resulting 1,2-dimethylpyrrolidine (B8783184) was optically inactive supported the formation of a trigonal carbon radical intermediate. pharma.hr

Significance of this compound in Contemporary Chemical and Biomedical Sciences

In modern research, this compound serves as a versatile building block and reagent in various fields. Its applications are primarily in materials science, synthetic chemistry, and catalysis.

Materials Science and Catalysis: this compound is utilized as an organic structure-directing agent (SDA) in the synthesis of microporous silicoaluminophosphate (SAPO) molecular sieves. sigmaaldrich.comchemicalbook.com These materials possess unique pore structures that make them valuable for catalysis and chemical separation processes. In surface science, the interactions of alkylamines, including this compound, with silicon surfaces have been investigated to understand bonding mechanisms. Studies show that secondary alkylamines like this compound bond to the Si(001) surface by cleaving the N-H bond while leaving the N-C bonds intact. aip.org

Synthetic Chemistry and Catalysis: The compound is a key reactant in the synthesis of more complex molecules. For instance, it is used to prepare N'-tert-butyl-N-methyl-N-pentylsulfamide and aminoarylselenated maleimides. sigmaaldrich.comchemicalbook.com Furthermore, it serves as a substrate in advanced catalytic reactions. Researchers have employed it in palladium-catalyzed N-formylation reactions that utilize carbon dioxide (CO₂) as a C1 source, converting the amine into its corresponding formamide (B127407) with a 61% yield under specific catalytic conditions. researchgate.netmdpi.com It has also been used in synthetic schemes involving multi-component coupling reactions. sigmaaldrich.comchemicalbook.com

Supramolecular Chemistry: this compound has been incorporated into more complex molecular designs for studies in supramolecular chemistry. It was used as a substituent in the synthesis of blocked pyrimidine (B1678525) derivatives. sci-hub.se These molecules were then used to investigate the thermodynamics of self-assembling hydrogen-bonded molecular rosettes, providing insights into non-covalent interactions. sci-hub.se

While some derivatives of N-methylated compounds have been investigated for potential biological activities, such as cholinesterase inhibition or antiviral properties, these studies focus on more complex molecules derived from the basic this compound structure.

Scope and Objectives of the Research Outline

The objective of this article is to provide a concise and scientifically accurate summary of this compound based on academic research. The scope is intentionally limited to its fundamental chemical identity, its historical context within the development of amine synthesis and reaction mechanisms, and its contemporary applications in materials science, catalysis, and advanced organic synthesis. This outline strictly excludes topics outside of this academic framework, such as dosage, administration, or detailed safety profiles, to maintain a focused, professional tone centered on the compound's chemistry and research utility.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-4-5-6-7-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIWOHLIGKIYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180082 | |

| Record name | N-Methylpentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25419-06-1 | |

| Record name | N-Methylpentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25419-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylpentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Methylpentylamine

Established Synthetic Routes to N-Methylpentylamine

Traditional synthesis of this compound relies on foundational reactions in organic chemistry, primarily reductive amination and the alkylation of primary amines.

Reductive Amination Approaches

Reductive amination is a highly effective and widely used method for forming C-N bonds, making it a cornerstone for the synthesis of amines like this compound. This process typically involves two main steps: the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine.

For the synthesis of this compound, this can be achieved by reacting pentanal with methylamine. The initial reaction forms an N-pentylidene-methylamine intermediate, which is then reduced. A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄), hydrogen gas (H₂) with a metal catalyst (e.g., Palladium, Platinum, or Nickel), or formic acid in what is known as the Leuckart-Wallach reaction. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Modern approaches have utilized nanoparticle-based catalysts, such as those made from cobalt or iron oxides, to facilitate this reaction with high efficiency. wikipedia.orgorganic-chemistry.org Reductive amination is a versatile method for producing secondary and tertiary amines. organic-chemistry.org

| Carbonyl Source | Amine Source | Reducing Agent/Catalyst | Typical Conditions |

|---|---|---|---|

| Pentanal | Methylamine | H₂/Pd-C | Pressurized hydrogen, alcoholic solvent |

| Pentanal | Methylamine | NaBH(OAc)₃ | DCE or THF solvent, room temperature |

| Pentanal | Methylamine | Formic Acid (Leuckart-Wallach) | High temperature, neat or with a high-boiling solvent |

| Various Aldehydes | Various Amines | Co₃O₄ Nanoparticles / Formic Acid | Aqueous formaldehyde (B43269), cost-efficient protocol wikipedia.org |

Alkylation Reactions of Primary Amines

Direct N-alkylation is another fundamental approach to synthesizing this compound. This reaction involves the nucleophilic substitution of an alkyl halide by a primary amine. There are two primary permutations for this synthesis:

Reacting pentylamine with a methylating agent (e.g., methyl iodide, dimethyl sulfate).

Reacting methylamine with a pentylating agent (e.g., 1-bromopentane, 1-chloropentane).

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. The secondary amine product (this compound) is often more nucleophilic than the primary amine reactant, leading to a subsequent reaction that forms a tertiary amine (N,N-dimethylpentylamine) and even a quaternary ammonium salt. nih.govrsc.org This results in a mixture of products that can be difficult to separate. rsc.org

To mitigate this, specific strategies have been developed to enhance the selectivity for mono-alkylation. One effective method involves using cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), which promote selective mono-N-alkylation of primary amines with high efficiency. scbt.com Another patented method involves a multi-step process where n-pentylamine is first reacted with benzaldehyde (B42025), followed by methylation with dimethyl sulfate, and subsequent hydrolysis to yield N-methyl-pentylamine with high purity and yield. acs.org

| Amine Substrate | Alkylating Agent | Base/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Primary Amines | Alkyl Halides | Cesium Hydroxide (CsOH) | Highly chemoselective for mono-alkylation over dialkylation. scbt.com | scbt.com |

| Pentylamine | Dimethyl Sulfate | KOH (after initial reaction with Benzaldehyde) | Multi-step process to avoid overalkylation, yielding 72.6% purity. acs.org | acs.org |

| Primary/Secondary Amines | Alkyl Halides | 2,6-Lutidine | Sterically hindered organic base binds generated acid to drive reaction. acs.org | acs.org |

Other Conventional Synthesis Methods

Beyond direct alkylation and reductive amination, other conventional methods can be employed. The Leuckart-Wallach reaction , mentioned earlier, is a specific type of reductive amination where formic acid or its derivatives (like N-methylformamide) serve as both the reducing agent and, in some cases, the nitrogen source. This one-pot reaction involves heating a carbonyl compound (pentanal) with an amine or ammonia and formic acid. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is then hydrolyzed to yield the final amine. It is a robust method, particularly favored in certain industrial applications for its simplicity.

Advanced Synthetic Strategies for this compound Derivatives

Modern organic synthesis focuses on developing highly selective and efficient reactions. For a molecule like this compound, these advanced strategies are typically applied to create more complex derivatives, often with a high degree of control over the chemical outcome.

Chemo-selective Synthesis Techniques

Chemo-selectivity involves reacting one functional group in the presence of other, different functional groups. Advanced methods for N-alkylation and the synthesis of this compound derivatives often employ sophisticated catalytic systems to achieve this selectivity.

One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. google.com This atom-economical process uses alcohols as alkylating agents in place of alkyl halides. A transition metal catalyst, such as a Ruthenium complex, temporarily dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the imine intermediate. This process is highly efficient and produces only water as a byproduct. For example, p-anisidine can be reacted with amyl alcohol using a Ru-based catalyst to provide the corresponding secondary amine in high yield. google.com

Another advanced technique involves multi-component reactions. For instance, a derivative of this compound can be synthesized via a Copper-catalyzed four-component coupling reaction involving methyl maleimide, selenium powder, iodobenzene, and this compound itself to produce 1-methyl-3-(methylpentylamino)-4-(phenylseleno) 1H-pyrrole-2,5-dione. Such reactions are highly valued for their ability to construct complex molecules in a single step from simple precursors.

Stereoselective and Enantioselective Synthesis (if applicable)

Stereoselective synthesis is concerned with controlling the three-dimensional arrangement of atoms in a molecule. This compound (CH₃(CH₂)₄NHCH₃) itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As such, enantioselective synthesis is not applicable to the preparation of the parent compound.

However, this changes when synthesizing derivatives of this compound that contain a chiral center. Chiral amines are crucial components in many pharmaceuticals and natural products. digitellinc.com If, for example, the pentyl chain of this compound were to be substituted to create a stereocenter, or if it were synthesized from a chiral precursor, then enantioselective or diastereoselective methods would be required to control the stereochemical outcome.

General strategies for the enantioselective synthesis of chiral secondary amines include:

Asymmetric Reductive Amination: This involves the reduction of a prochiral imine using a chiral catalyst or a chiral reducing agent. Transition metal catalysts (based on Iridium, Rhodium, or Ruthenium) paired with chiral ligands have proven highly effective for the asymmetric hydrogenation of imines, yielding chiral amines with high enantiomeric excess. acs.org

Biocatalysis: Enzymes such as imine reductases (IREDs) can catalyze the reduction of imines to chiral amines with exceptional enantioselectivity, often exceeding 99% ee. acs.org

Alkylation of Chiral Imines: The diastereoselective alkylation of imines derived from chiral aldehydes can produce optically active amines with good stereocontrol. rsc.org

These advanced methods provide access to specific stereoisomers of complex this compound derivatives, which is of paramount importance in fields like medicinal chemistry where biological activity is often stereospecific.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is increasingly being approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key strategies in this endeavor include the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that offer high atom economy and energy efficiency.

One of the prominent green methods for the synthesis of secondary amines like this compound is reductive amination . This reaction involves the condensation of a primary amine (methylamine) with an aldehyde (pentanal) to form an imine, which is then reduced to the corresponding secondary amine. Modern approaches to reductive amination focus on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. Catalysts based on non-noble metals are of particular interest due to their lower cost and toxicity compared to precious metal catalysts. For instance, cobalt-based nanoparticles have been shown to be effective for the N-alkylation of amines with alcohols, a process that proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is highly atom-economical.

Another sustainable route is through enzymatic synthesis . Biocatalysis, utilizing enzymes such as imine reductases (IREDs) or amine dehydrogenases, offers a highly selective and environmentally friendly alternative to traditional chemical methods. These enzymatic reactions typically occur under mild conditions in aqueous media, avoiding the need for harsh reagents and organic solvents. While specific examples for this compound are still emerging, the broader success of enzymatic reductive amination points to its significant potential for the green synthesis of this compound.

The use of green solvents and alternative alkylating agents also contributes to the sustainability of this compound synthesis. Solvents derived from biomass or those that are non-toxic and biodegradable are increasingly replacing traditional volatile organic compounds (VOCs). Additionally, reagents like dimethyl carbonate (DMC) are being explored as greener alternatives to conventional methylating agents such as methyl halides or dimethyl sulfate, as they are less toxic and produce benign byproducts.

| Green Chemistry Approach | Key Features | Potential for this compound Synthesis |

| Catalytic Reductive Amination | Use of heterogeneous, reusable catalysts (e.g., non-noble metals); High atom economy. | A viable and efficient route using pentanal and methylamine with a suitable catalyst. |

| Enzymatic Synthesis | High selectivity (enantioselectivity); Mild reaction conditions (aqueous media, room temperature); Biodegradable catalysts (enzymes). | Promising for highly pure this compound, though specific enzyme development may be required. |

| Use of Green Solvents/Reagents | Replacement of hazardous solvents with benign alternatives; Use of less toxic alkylating agents like dimethyl carbonate. | Can be integrated into various synthetic routes to improve the overall environmental footprint. |

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is dictated by the presence of the secondary amine group and the five-carbon pentyl chain. These structural features allow for a range of chemical transformations.

Nucleophilic Properties of the Amine Group

The nitrogen atom in this compound possesses a lone pair of electrons, rendering the amine group nucleophilic. This property is central to many of its reactions. As a nucleophile, this compound can react with various electrophiles.

One common reaction is alkylation , where the amine attacks an alkyl halide in a nucleophilic substitution reaction. While this can be a method for synthesizing more substituted amines, it can sometimes lead to a mixture of products, including the tertiary amine and the quaternary ammonium salt, if the reaction is not carefully controlled.

Another important reaction is acylation , where this compound reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is typically robust and proceeds to completion, as the resulting amide is less nucleophilic than the starting amine, preventing over-acylation.

The nucleophilicity of this compound is also exploited in its use as a reactant in the synthesis of more complex molecules. For instance, it can be used to synthesize N,N'-tert-butyl-N-methyl-N-pentylsulfamide and 1-methyl-3-(methylpentylamino)-4-(phenylseleno) 1H-pyrrole-2,5-dione.

Reactions Involving the Pentyl Chain

While the amine group is the primary site of reactivity, the pentyl chain can also participate in certain chemical transformations, particularly C-H functionalization reactions. These reactions, however, are often more challenging to achieve selectively.

Formation of this compound-containing Thiourea Derivatives

Thiourea derivatives are an important class of compounds with applications in various fields, including medicinal chemistry and materials science. The synthesis of thiourea derivatives containing the N-methylpentyl moiety can be achieved through the reaction of this compound with an appropriate isothiocyanate. The nucleophilic amine group of this compound attacks the electrophilic carbon atom of the isothiocyanate, leading to the formation of the corresponding N,N'-disubstituted thiourea.

General Reaction Scheme:

R-N=C=S + CH₃(CH₂)₄NHCH₃ → R-NH-C(=S)-N(CH₃)(CH₂)₄CH₃

Where R represents an organic substituent. The reaction conditions are typically mild, and the products can often be isolated in high yields.

N-Formylation Reactions with CO₂

The utilization of carbon dioxide (CO₂) as a C1 source in chemical synthesis is a key area of green chemistry research. This compound has been successfully employed in palladium-catalyzed N-formylation reactions using CO₂. In this process, the amine is converted into its corresponding formamide (B127407), N-formyl-N-methylpentylamine. This reaction typically requires a catalyst, a reducing agent (such as a silane or H₂), and a suitable solvent. The ability to use CO₂, an abundant and non-toxic greenhouse gas, as a reagent makes this a highly attractive and sustainable method for the synthesis of formamides.

| Reactants | Catalyst | Product | Significance |

| This compound, CO₂, Reducing Agent | Palladium-based catalyst | N-formyl-N-methylpentylamine | Utilization of a greenhouse gas as a C1 source for value-added chemicals. |

Remote C-H Functionalization of Aliphatic Amines

Remote C-H functionalization is a powerful strategy in organic synthesis that allows for the modification of C-H bonds at positions distant from a directing group. While specific examples detailing the remote C-H functionalization of this compound are not yet prevalent in the literature, the general principles can be applied. In such reactions, the amine group can act as a directing group, guiding a catalyst to a specific C-H bond on the pentyl chain. This approach can enable the introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods, opening up new avenues for the synthesis of complex molecules derived from this compound.

Catalysis in this compound Synthesis and Reactions

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is widely employed for the N-alkylation of amines to produce compounds such as this compound. These reactions often utilize transition-metal complexes that are soluble in the reaction medium. A prominent strategy in this field is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, a catalyst, typically based on ruthenium (Ru) or iridium (Ir), temporarily abstracts hydrogen from an alcohol, oxidizing it to an aldehyde. nih.govnih.gov The aldehyde then reacts with a primary amine (like pentylamine) to form an imine intermediate, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated secondary amine. nih.gov This method is highly atom-economical as the only byproduct is water. nih.gov

Ruthenium and iridium complexes featuring N-heterocyclic carbene (NHC) ligands have proven to be particularly effective for these transformations. nih.gov While many studies focus on the alkylation of anilines, the principles are directly applicable to aliphatic amines for the synthesis of this compound. nih.govsciengine.com The choice of metal center, ligand architecture, and reaction conditions can be tuned to control the selectivity towards mono-alkylation versus di-alkylation. sciengine.com

Table 1: Examples of Homogeneous Catalysts in N-Alkylation of Amines This table showcases catalyst systems applicable to the synthesis of secondary amines like this compound.

| Catalyst System | Alcohol | Amine Type | Base | Temperature (°C) | Key Feature |

| [Ru(p-cymene)Cl₂]₂ / Ligand | Primary Alcohols | Aromatic | K₂CO₃ | 100-120 | Effective for N-alkylation of anilines |

| NHC-Ir(III) Complexes | Primary Alcohols | Aromatic / Aliphatic | KOtBu | 110-120 | Catalyzes N-alkylation and N-methylation |

| NHC-Ru(II) Complexes | Methanol | Aromatic | KOtBu | 120 | Efficient for N-methylation reactions |

| Pincer-type RuII Complexes | Primary Alcohols | Ammonia | None | 135-180 | Selective synthesis of primary amines from alcohols |

Data compiled from multiple sources detailing N-alkylation reactions. nih.govnih.govsci-hub.se

Heterogeneous Catalysis (e.g., Pd@POPs catalyst for N-formylation)

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial applications due to their ease of separation, recovery, and recyclability. researchgate.net Their application in the chemistry of this compound spans both its synthesis and subsequent transformations.

Synthesis: The N-methylation of amines using methanol as a sustainable C1 source can be effectively achieved using heterogeneous catalysts like platinum on carbon (Pt/C). shokubai.orgsci-hub.ru Similar to homogeneous systems, this reaction often proceeds via a hydrogen-borrowing mechanism. shokubai.org The solid catalyst facilitates the dehydrogenation of methanol to formaldehyde, which condenses with the amine, followed by hydrogenation of the resulting imine. shokubai.org Supported nickel (Ni) nanoparticle catalysts have also been developed for the selective mono-N-methylation of various amines. rsc.org

Reactions: A notable example of a reaction involving this compound is its N-formylation using carbon dioxide (CO₂), a renewable and non-toxic C1 raw material. mdpi.com A highly efficient heterogeneous catalyst for this transformation is palladium supported on a porous organic polymer (Pd@POPs). researchgate.netmdpi.com This catalyst, synthesized by the solvothermal polymerization of vinyl-functionalized triphenylphosphine (PPh₃) with a palladium source, demonstrates high surface area and uniform dispersion of active Pd sites. researchgate.netmdpi.com In the presence of H₂, the Pd@POPs catalyst facilitates the formylation of secondary amines. When this compound was used as the substrate, a 61% yield of the corresponding formamide, N-formyl-N-methylpentylamine, was achieved under relatively mild conditions (100 °C, PCO₂ = PH₂ = 3 MPa). mdpi.com The catalyst's stability is enhanced by the strong coordination between the palladium species and the phosphorus atoms within the polymer support. mdpi.com

Table 2: Heterogeneous Catalysis in Synthesis and Reactions of Secondary Amines

| Catalyst | Reaction Type | Substrate(s) | Conditions | Yield/Outcome |

| Pd@POPs | N-Formylation | This compound + CO₂/H₂ | 100 °C, PCO₂=PH₂=3 MPa, 24h | 61% yield of N-formyl-N-methylpentylamine mdpi.com |

| Pt/C | N,N-Dimethylation | Aliphatic Primary Amines + Methanol | 150 °C, N₂, NaOH | High yields for various aliphatic amines shokubai.orgsci-hub.ru |

| Ni/ZnAlOx | Mono-N-Methylation | Various Amines + Methanol | 160-180 °C, NaOH | Yields of 75.3–97.3% for mono-N-methylated products rsc.org |

| AuPd–Fe₃O₄ | Oxidative N-Formylation | Secondary Amines + Methanol | Room Temp, O₂, CsOH·H₂O | Efficient conversion to formamides nih.gov |

Organocatalysis in this compound Chemistry

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules. While specific literature detailing the organocatalytic synthesis of this compound is sparse, the fundamental principles of organocatalysis are applicable to reactions for its formation and functionalization.

The primary modes of activation in organocatalysis relevant to amine chemistry involve the formation of transient iminium ion and enamine intermediates. nih.govnih.gov

Iminium Catalysis: A chiral secondary amine catalyst (e.g., a proline derivative) can react with an α,β-unsaturated aldehyde or ketone. This lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), activating it for nucleophilic attack. This strategy is widely used in conjugate addition reactions.

Enamine Catalysis: The same secondary amine catalyst can react with a saturated aldehyde or ketone to form a nucleophilic enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), allowing the carbonyl compound to act as a nucleophile in reactions like α-alkylation. nih.gov

For the synthesis of a simple, achiral molecule like this compound, these powerful asymmetric methods are often unnecessary. However, these principles could be applied to introduce chirality in more complex structures containing the N-methylpentylamino moiety. For instance, an organocatalyst could direct the enantioselective addition of a pentylamine nucleophile to an activated carbonyl compound as a key step in a more complex synthesis. Furthermore, bifunctional organocatalysts, such as those derived from Cinchona alkaloids or thioureas, which can activate both the nucleophile and electrophile through hydrogen bonding, are used to catalyze reactions like aza-Henry and Michael additions to form C-N bonds with high stereocontrol. mdpi.commdpi.comresearchgate.net

Table 3: Relevant Organocatalytic Activation Modes in Amine Chemistry

| Activation Mode | Catalyst Type | Intermediate | Role of Substrate | Typical Reaction |

| Iminium Catalysis | Chiral Secondary Amine (e.g., Proline) | Iminium Ion | Electrophile | Conjugate Addition, Diels-Alder |

| Enamine Catalysis | Chiral Secondary Amine (e.g., Proline) | Enamine | Nucleophile | α-Functionalization, Aldol Reaction |

| Hydrogen Bonding | Thioureas, Cinchona Alkaloids | Non-covalent complex | Electrophile/Nucleophile Activation | Aza-Henry, Michael Addition |

Spectroscopic and Analytical Characterization of N Methylpentylamine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the atomic and molecular structure of N-Methylpentylamine by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals corresponding to the unique chemical environments of the atoms in its structure.

In ¹H NMR spectroscopy, the protons attached to carbons adjacent to the nitrogen atom (the alpha-protons) are deshielded and thus appear at a lower field. As the distance from the electron-withdrawing nitrogen atom increases, the chemical shifts of the protons on the pentyl chain move to a higher field. The N-H proton signal for secondary amines like this compound typically appears as a broad peak due to factors like rapid proton exchange and hydrogen bonding.

¹³C NMR spectroscopy complements the proton data by mapping the carbon backbone of the molecule. The carbon atoms closer to the electronegative nitrogen atom exhibit higher chemical shift values (downfield) compared to those further along the alkyl chain.

Table 1: NMR Spectroscopic Data for this compound Data sourced from spectral databases. The exact chemical shifts (δ) can vary based on the solvent and experimental conditions.

| Nucleus | Position | Typical Chemical Shift (δ) in ppm |

| ¹H | -NH-CH₃ | ~2.4 ppm |

| -NH - | Broad signal, ~0.5-5.0 ppm | |

| -NH-C H₂- | ~2.5-2.7 ppm | |

| -(CH₂)₃- | ~1.2-1.6 ppm | |

| -CH₂-C H₃ | ~0.9 ppm | |

| ¹³C | -NH-C H₃ | ~36 ppm |

| -NH-C H₂- | ~50-52 ppm | |

| -CH₂-C H₂-CH₂- | ~29-32 ppm | |

| -C H₂-CH₃ | ~22 ppm | |

| -CH₂-C H₃ | ~14 ppm |

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorption bands include:

N-H Stretch: A single, moderate-to-weak absorption band characteristic of secondary amines, typically appearing in the range of 3200-3300 cm⁻¹.

C-H Stretch: Strong, multiple bands in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and pentyl groups.

N-H Bend: A band that can be observed in the 1500-1650 cm⁻¹ region.

FTIR is also instrumental in studying how this compound interacts with surfaces. Studies on the adsorption of this compound onto a silicon (Si(001)) surface show that the molecule bonds to the surface through its nitrogen atom. aip.orgaip.org This interaction involves the cleavage of the N-H bond, while the N-C bonds of the molecule remain intact. aip.orgaip.org

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | 3200 - 3300 | Single, weak to moderate |

| C-H Aliphatic Stretch | 2800 - 3000 | Strong, multiple peaks |

| N-H Bend | 1500 - 1650 | Moderate |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molecular weight: 101.19 g/mol ), the molecular ion peak [M]⁺ is observed at m/z 101. nih.govnist.gov Due to the presence of a nitrogen atom, this molecular weight is an odd number, which is a useful characteristic for identifying nitrogen-containing compounds (the Nitrogen Rule). msu.edu The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of stable, nitrogen-containing cations. The base peak in the mass spectrum of this compound is typically at m/z 44. nih.gov

Table 3: Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Significance |

| 101 | [CH₃(CH₂)₄NHCH₃]⁺ | Molecular Ion [M]⁺ nih.govnist.gov |

| 86 | [M - CH₃]⁺ | Loss of a methyl group |

| 58 | [CH₂(CH₂)NHCH₃]⁺ | Alpha-cleavage product |

| 44 | [CH₂NHCH₃]⁺ | Base Peak, Alpha-cleavage product nih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. researchgate.netunimi.it It is particularly valuable for analyzing the interaction of molecules with substrates.

In studies of this compound on a silicon surface, XPS analysis of the N(1s) core level provides direct evidence of the bonding mechanism. aip.orgaip.org Research has shown that secondary alkylamines like this compound cleave their N-H bond upon adsorption to the silicon surface, leaving the N-C bonds intact. aip.org This is distinct from tertiary amines, which can form dative-bonded adducts characterized by very high N(1s) binding energies (around 402.2 eV). aip.orgaip.org

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for the purification, identification, and quantification of this compound.

Gas Chromatography (GC) is the premier method for separating and analyzing volatile compounds like this compound. tcichemicals.comsigmaaldrich.com In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic property used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis and purity assessment (often greater than 98%). tcichemicals.comtcichemicals.com

GC is frequently coupled with a mass spectrometer (GC-MS), which allows for the separation of components in a mixture followed by their immediate identification based on their mass spectra. nih.gov For this compound, a standard non-polar column yields a Kovats retention index of approximately 706. nih.gov

Table 4: Gas Chromatography Data for this compound

| Parameter | Value | Source Column Type |

| Kovats Retention Index | 706 | Standard Non-Polar nih.gov |

| Purity by GC | >98.0% | (TCI) tcichemicals.comtcichemicals.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for monitoring its presence in reaction mixtures.

Research Findings:

A common method for the analysis of this compound involves reverse-phase (RP) HPLC. sigmaaldrich.com This technique separates compounds based on their hydrophobicity. A typical mobile phase for this analysis consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sigmaaldrich.com For applications requiring detection by mass spectrometry (MS), the non-volatile phosphoric acid is typically substituted with a volatile acid such as formic acid. sigmaaldrich.com

The versatility of this liquid chromatography method allows it to be scaled up for preparative separation, enabling the isolation of impurities. sigmaaldrich.com It is also well-suited for pharmacokinetic studies, which track the compound's behavior in biological systems. sigmaaldrich.com For faster analysis times, UPLC systems utilizing columns with smaller particle sizes (e.g., 3 µm) are available. sigmaaldrich.com

In complex analytical scenarios, such as monitoring chemical reactions where this compound is a reactant, UPLC coupled with mass spectrometry (UPLC-MS) provides a powerful tool for tracking reactants and products. chembam.com For instance, reaction monitoring has been performed using UPLC systems equipped with a Waters ACQUITY H-class system and a single quadrupole detector, monitoring UV absorbance at wavelengths such as 254 nm and 280 nm. chembam.com The mobile phase in such systems often employs a gradient of aqueous and organic solvents, like water and acetonitrile, with 0.1% formic acid. chembam.com

Table 1: Example HPLC/UPLC Conditions for Amine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC | sigmaaldrich.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sigmaaldrich.com |

| UPLC Column | Columns with ≤3 µm particle size for fast applications | sigmaaldrich.com |

| Detection | UV (254 nm, 280 nm) or Mass Spectrometry (MS) | chembam.com |

Other Analytical Techniques

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods. filab.fr

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. chembam.com This technique is highly effective for determining the thermal stability and decomposition profile of a compound. torontech.com For a volatile liquid like this compound, a TGA experiment would show mass loss due to evaporation and, at higher temperatures, decomposition. The resulting TGA curve would provide the onset temperature for decomposition, indicating the upper limit of its thermal stability. This analysis can also give information on purity, as impurities may decompose at different temperatures. chembam.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. iitk.ac.in It is used to detect thermal transitions where heat is either absorbed (endothermic process) or released (exothermic process). nih.gov For this compound, DSC analysis would show an endothermic peak corresponding to its boiling point (literature values are in the range of 116-118 °C). sigmaaldrich.com The presence of impurities would typically cause a broadening of this peak and a depression of the transition temperature. DSC can also detect other phase transitions, such as melting, though this compound is a liquid at room temperature. nih.gov

While specific TGA or DSC thermograms for this compound are not detailed in the surveyed literature, these techniques remain fundamental for a complete thermal characterization of the compound.

Elemental Analysis

Elemental analysis is a destructive technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretically calculated percentages based on the molecular formula. This comparison is a fundamental method for verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound, the molecular formula is C₆H₁₅N, with a molecular weight of 101.19 g/mol . The theoretical elemental composition is calculated from this formula. A close match between experimental and theoretical values provides strong evidence of the compound's identity and purity.

Table 2: Elemental Composition of this compound (C₆H₁₅N)

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 71.20% |

| Hydrogen | H | 14.95% |

| Nitrogen | N | 13.85% |

Refractive Index Measurements

The refractive index is a dimensionless physical property of a substance that describes how fast light travels through it. It is a fundamental parameter used for the identification and purity assessment of liquid compounds. The refractive index of this compound has been consistently reported in the literature.

Research Findings:

The refractive index (n) is typically measured at a standard temperature, most commonly 20°C (n20), using the D-line of the sodium spectrum (589 nm). For this compound, the reported value is generally 1.41. sigmaaldrich.com A more precise measurement gives a value of 1.4105. This value is characteristic of aliphatic amines of similar molecular weight.

Table 3: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₅N | |

| Molecular Weight | 101.19 g/mol | |

| Boiling Point | 116-118 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.41 - 1.4105 | sigmaaldrich.com |

Biological and Biomedical Research Applications of N Methylpentylamine and Its Derivatives

Role as an Intermediate in Pharmaceutical Synthesis

N-Methylpentylamine serves as a crucial precursor and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). guidechem.comlookchem.com Its chemical structure, featuring a secondary amine, allows for its incorporation into larger molecular frameworks through various organic reactions. guidechem.combiosolveit.de

A prominent application of this compound is in the production of Ibandronate, a nitrogen-containing bisphosphonate used in the management of bone diseases. The synthesis of Ibandronate involves several steps where this compound or a key derivative, 3-[N-(methylpentyl)amino]propionic acid, is essential. google.comgoogle.com

Multiple patented processes outline the synthesis of Ibandronate Sodium, highlighting the role of this compound-derived intermediates. For example, one process involves the reaction of N-methyl-N-pentylamine oxalate (B1200264) with methyl-3-bromopropionate to yield an ester intermediate. google.comgoogleapis.com This ester is then hydrolyzed to form 3-[N-(methylpentyl)amino]propionic acid hydrochloride. google.comgoogleapis.com This key intermediate subsequently undergoes bisphosphorylation using reagents like phosphorous acid and phosphorous trichloride, followed by treatment with a sodium source to yield the final Ibandronate sodium salt. google.comjustia.comwipo.int

Another synthetic route starts with pentylamine, which is first reacted with ethyl acrylate. The resulting product is then methylated to create N-methyl-N-pentyl-β-alanine ethylester, which is subsequently hydrolyzed to provide the same crucial 3-(N-methyl-N-pentylamino)propionic acid hydrochloride intermediate. wipo.int These synthetic pathways underscore the compound's integral role in the manufacturing of this specific pharmaceutical agent.

Beyond its specific use for Ibandronate, this compound functions as a fundamental chemical building block in medicinal chemistry. biosolveit.decymitquimica.com Building blocks are relatively simple molecules that can be combined to create larger, more complex structures. biosolveit.deresearchgate.net The utility of this compound in this context stems from its amine functional group, which can readily participate in reactions to form new chemical bonds. guidechem.com

Its unique molecular structure can be modified to produce a variety of derivatives, making it a valuable tool for developing new compounds in the chemical and pharmaceutical industries. guidechem.com For instance, it is used to synthesize specialty chemicals and other organic compounds, demonstrating its versatility as a starting material for creating diverse molecular architectures.

Investigations into Biological Activity and Mechanisms of Action

Research has extended to the biological properties of this compound derivatives, exploring how their chemical structures interact with biological systems.

The presence of a methyl group on the nitrogen atom (the N-methyl moiety) significantly influences a molecule's biological and pharmacological properties. researchgate.net This seemingly small structural change can have profound effects on several key parameters:

Potency and Selectivity: The addition of a methyl group can enhance a drug's potency and its selectivity for a specific biological target over others. ashp.org For example, studies on norbelladine (B1215549) derivatives showed that N-methylation enhanced the inhibition of the enzyme butyrylcholinesterase. nih.gov

Metabolism: A methyl group can sterically hinder or block metabolic pathways, potentially increasing a drug's duration of action. ashp.org

Lipophilicity and Membrane Penetration: Methylation can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which may improve its capacity to penetrate cellular membranes. researchgate.net

Conformational Changes: In larger molecules like cyclic peptides, the placement of an N-methyl group can control the molecule's three-dimensional shape (conformation), which can dramatically alter its biological activity and binding affinity for targets like proteins. nih.gov

| Property Affected | Observed Effect | Reference Example | Citation |

|---|---|---|---|

| Enzyme Inhibition | Enhanced inhibitory activity against butyrylcholinesterase. | Norbelladine Derivatives | nih.gov |

| Molecular Conformation | Controls macrocycle shape, impacting cytotoxicity and protein binding. | Cyclic Peptides | nih.gov |

| Metabolism | Can block oxidative metabolism, allowing for oral administration. | Methyltestosterone | ashp.org |

| Lipophilicity | Alters lipophilicity, which can affect cell membrane penetration. | General Principle | researchgate.net |

Derivatives of simple amines are being investigated as inhibitors of various enzymes. A key area of interest is the inhibition of Fatty Acid Amide Hydrolase (FAAH). mdpi.comscielo.br FAAH is an enzyme that breaks down endocannabinoids like anandamide. mdpi.comscielo.br Inhibiting FAAH increases the levels of these endogenous compounds, which can produce analgesic and anti-inflammatory effects. mdpi.comnih.gov

While direct studies on this compound derivatives as FAAH inhibitors are limited, research on closely related structures provides a strong rationale for their potential. For example, amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been designed as dual-action FAAH and cyclooxygenase (COX) inhibitors. nih.gov One such derivative, Flu-AM1, an amide of flurbiprofen, was found to inhibit FAAH with an IC₅₀ value of 0.44 µM. nih.gov This demonstrates that modifying a parent molecule to include an amide structure, which can be synthesized from amines like this compound, is a viable strategy for creating potent enzyme inhibitors. The development of FAAH inhibitors is seen as a promising therapeutic strategy for a range of clinical disorders, including chronic pain and neurodegenerative diseases. scielo.br

This compound belongs to the class of monoamine compounds, which are structurally related to monoamine neurotransmitters like dopamine (B1211576) and serotonin. wikipedia.org These neurotransmitter levels are tightly regulated in the body, in part by enzymes that metabolize them. wikipedia.orgfrontiersin.org

Research into compounds structurally similar to this compound suggests potential interactions with these regulatory systems. For instance, some N-methylated compounds have been shown to inhibit cholinesterase enzymes, which are critical for breaking down the neurotransmitter acetylcholine (B1216132) and are important targets in research for neurodegenerative diseases. nih.gov Specifically, N-methylation of certain norbelladine derivatives was found to enhance the inhibition of butyrylcholinesterase (BuChE). nih.gov Given that this compound is a secondary aliphatic amine, it and its derivatives could potentially participate in or interfere with pathways involving the metabolism of biogenic amines, thereby modulating neurotransmitter regulation.

Interactions with Biological Systems (e.g., N-nitroso-N-methylpentylamine degradation)

This compound, as a secondary amine, can be converted in the body or in the environment to N-nitroso-N-methylpentylamine (NMPeA). The biological interactions of this nitrosamine (B1359907) are of significant interest due to the known carcinogenic potential of many N-nitroso compounds. clockss.org The metabolic activation of N-nitrosamines is a critical step in their mechanism of toxicity. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. pjoes.comhodoodo.com

The key activation step for N-nitrosamines is an enzymatic α-hydroxylation, which occurs on a carbon atom adjacent to the nitroso group. pjoes.comacs.org This reaction forms an unstable α-hydroxyalkylnitrosamine, which then spontaneously decomposes. acs.orgnih.gov The decomposition yields an alkyldiazonium ion, a highly reactive electrophile capable of alkylating nucleophilic sites on DNA bases. acs.org This DNA damage is considered the primary mechanism behind the carcinogenicity of these compounds. acs.org

In addition to enzymatic degradation in mammals, N-nitrosamines can be degraded by various other means. Bacterial degradation has been observed, with intestinal bacteria capable of converting nitrosamines back to the parent amine and nitrite (B80452) ion. nih.gov This process differs from the mammalian metabolic pathway. nih.gov Furthermore, non-enzymatic systems can also degrade nitrosamines. For instance, a chemical model using Fenton's reagent (Fe²⁺-H₂O₂) supplemented with copper ions (Cu²⁺) can activate N-nitrosamines with alkyl chains longer than propyl, including NMPeA, into direct-acting mutagens. nih.govresearchgate.net Research has identified the product from the reaction of NMPeA with this system as 5-ethyl-5-nitro-1-pyrazoline 1-oxide, a direct-acting mutagen. clockss.orgnih.gov

The biodegradability of nitrosamines can vary significantly depending on their specific structure and environmental conditions. gassnova.no Studies on various nitrosamines in water have shown that degradation rates and half-lives are influenced by factors such as temperature and the initial concentration of the compound. gassnova.nosintef.no

Drug Discovery and Development Research

The this compound scaffold, as a secondary amine functional group, is a common feature in many biologically active molecules and serves as a versatile starting point in drug discovery campaigns. nih.gov

Hit-to-Lead Optimization Strategies

In drug discovery, the process of converting an initial "hit" compound, which shows promising activity in a screening assay, into a "lead" compound with a more optimized profile is a critical phase known as hit-to-lead (H2L) optimization. nih.govnih.gov For a hit compound containing an this compound moiety, several optimization strategies could be employed. Medicinal chemists would systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. youtube.com

Key optimization parameters often include enhancing metabolic stability and reducing the potential for reactive metabolite formation. youtube.com The amine group itself can be a site of phase II metabolism (e.g., glucuronidation) or oxidation by enzymes like monoamine oxidase (MAO). nih.gov Strategies to address this might involve:

Steric Shielding: Introducing bulky groups near the amine to hinder enzyme access.

Electronic Modification: Altering the electronic properties of the molecule to decrease the amine's reactivity.

Bioisosteric Replacement: Replacing the this compound group with another functional group that retains the desired biological interactions but has improved drug-like properties. youtube.com For example, amides or other less basic amines might be explored. stereoelectronics.org

The goal is to develop a lead compound with a well-balanced profile of activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties suitable for further preclinical development. nih.govyoutube.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, systematically investigating how changes to a molecule's structure affect its biological activity. oncodesign-services.comdrugdesign.org By synthesizing and testing a series of related analogs, researchers can identify the key structural features—the pharmacophore—responsible for the desired biological effect. oncodesign-services.comyoutube.com

For derivatives of this compound, SAR studies would explore modifications at several positions:

The Alkyl Chain: The length and branching of the pentyl group would be varied. For instance, analogs with shorter (e.g., N-methylbutylamine) or longer (e.g., N-methylhexylamine) chains would be synthesized to determine the optimal chain length for target binding. Isomers like N-methyl-2-pentylamine or N-methyl-3-pentylamine could be tested to understand the importance of the amine's position.

The N-Methyl Group: The methyl group could be replaced with other alkyl groups (e.g., ethyl, propyl) or a hydrogen atom (to give pentylamine) to probe the space available in the target's binding pocket and the role of the methyl group in potency. youtube.com

The Nitrogen Atom: While difficult to replace, its role as a hydrogen bond acceptor or in forming ionic bonds (if protonated) would be confirmed. Converting the amine to a non-basic amide is a common strategy to test the importance of basicity for activity. stereoelectronics.org

An example of SAR can be seen in studies of pyrimido[5,4-b]indoles as immune modulators, where modifications to various parts of the molecule, including N-alkyl substituents, were evaluated to determine their effect on activity. acs.org In these studies, a hydrophobic group at certain positions was found to be essential for activity, a role that could be filled by a moiety like this compound in a different scaffold. acs.org

Pre-clinical Development and Pharmacokinetic Studies of Derivatives

Following lead optimization, promising candidates enter preclinical development, which involves extensive evaluation of their pharmacokinetic (PK) properties. Pharmacokinetics describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov For drugs containing an amine group like this compound, certain PK challenges are common. The basicity of the amine can lead to ionization at physiological pH, which may limit its ability to cross cell membranes, including the blood-brain barrier. nih.gov

Metabolism is a key consideration. Secondary amines can undergo N-dealkylation, where the methyl or pentyl group is removed by CYP enzymes. nih.gov The resulting metabolites may have different activity or toxicity profiles.

To improve the PK profile of amine-containing drugs, various prodrug strategies have been developed. A prodrug is an inactive derivative of a drug that is converted into the active form within the body. nih.gov For amines, this could involve derivatization to a less basic form, such as an amide or a carbamate, which can be enzymatically cleaved to release the active parent amine at the desired site of action. nih.gov These strategies aim to enhance oral absorption, increase brain penetration, or achieve targeted drug delivery. nih.gov

Computational Chemistry and Molecular Docking in Drug Design

Computational chemistry and, specifically, molecular docking are indispensable tools in modern drug design. mdpi.comnih.gov These methods use computer simulations to predict how a ligand (a potential drug molecule) binds to the three-dimensional structure of a biological target, such as a protein or enzyme. researchgate.netopenaccessjournals.com This process provides critical insights into the binding mode and affinity, guiding the rational design of more effective drugs. nih.gov

For a derivative of this compound, the process would involve:

Model Building: Obtaining or creating 3D structures of the ligand and the target protein.

Docking Simulation: Using specialized software to place the ligand into the target's binding site in many different orientations and conformations.

Scoring: Evaluating each pose based on an energy-based scoring function to predict the most stable and likely binding mode. researchgate.net

The results of molecular docking can rationalize observed SAR data. For example, if SAR studies show that a longer alkyl chain increases potency, docking might reveal that the longer chain fits into a hydrophobic pocket in the target protein, forming favorable interactions. oncodesign-services.com Computational studies on pyrimido[5,4-b]indole derivatives predicted that active compounds bind primarily to the MD-2 component of the TLR4/MD-2 receptor complex, guiding further optimization efforts. acs.org This structure-based drug design approach accelerates the discovery process by prioritizing the synthesis of compounds most likely to be active. nih.govresearchgate.net

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have been investigated for their potential as antimicrobial agents. Research has shown that certain compounds and polymers incorporating this amine exhibit activity against various bacteria. nih.govresearchgate.net

One study identified 4-methyl-pentyl amine as a secondary metabolite from the bacterium Staphylococcus saprophyticus. core.ac.ukresearchgate.net While this specific compound did not show significant efficacy against a panel of ESKAPE pathogens (a group of highly drug-resistant bacteria), its discovery points to the natural occurrence of such structures. researchgate.net

More promising results have been seen with polymeric derivatives. Co-polymers created from maleic anhydride (B1165640) and 4-methyl-1-pentene, which were subsequently modified by grafting with amines like 3-(dimethylamino)-1-propylamine, have been shown to mimic natural antimicrobial peptides. researchgate.netresearchgate.net These amphiphilic copolymers, which possess both hydrophobic (the methyl-pentyl group) and hydrophilic/cationic parts, can effectively disrupt bacterial membranes. One such copolymer demonstrated rewarding antimicrobial activity against both Gram-negative (E. coli) and Gram-positive (S. epidermidis) bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 20 µg/mL for both. researchgate.net

The table below summarizes findings on the antimicrobial activity of this compound derivatives.

| Derivative/Compound | Target Microorganism(s) | Type | Finding/Efficacy | Reference(s) |

| 4-Methyl-pentyl amine | ESKAPE Pathogens (e.g., A. baumannii) | Gram-Negative/Positive | Did not exhibit significant antimicrobial properties in the tested panel. | researchgate.net |

| Co-polymer of 4-methyl-pentyl amine and imidized 3-(dimethylamino)-1-propylamine | Escherichia coli | Gram-Negative | Exhibited antimicrobial properties. | nih.govresearchgate.net |

| Co-polymer of 4-methyl-pentyl amine and imidized 3-(dimethylamino)-1-propylamine | Staphylococcus epidermidis | Gram-Positive | Exhibited antimicrobial properties. | researchgate.net |

| Amphiphilic copolymer (4-methyl-1-pentene and maleic anhydride base) | E. coli, S. epidermidis | Gram-Negative/Positive | MIC = 20 µg/mL | researchgate.net |

These findings suggest that while the simple amine may have limited activity, incorporating the this compound structure into larger, specifically designed macromolecules like amphiphilic polymers can lead to potent antimicrobial agents. researchgate.net

Industrial and Materials Science Applications of N Methylpentylamine

Use as a Precursor in Agrochemical Production

N-Methylpentylamine is a valuable intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. guidechem.commyskinrecipes.com Its utility stems from the reactivity of the N-H group, which allows it to be readily incorporated into larger, more complex molecules with desired biological activity.

Detailed Research Findings: The synthesis of modern agrochemicals often involves the creation of amide, urea (B33335), or sulfonamide linkages to achieve a specific mode of action against pests or weeds. Secondary amines like this compound are ideal nucleophiles for these reactions. For instance, in the development of novel herbicides, amine derivatives of active compounds like glyphosate (B1671968) are synthesized to enhance efficacy or modify properties such as soil mobility. orientjchem.org The general principle involves reacting the parent molecule, often an acid or acid chloride, with an amine to form a stable amide bond. orientjchem.org

While specific, publicly documented examples of commercial pesticides derived directly from this compound are proprietary, its role is analogous to other secondary amines used in the industry. The process for creating such derivatives typically involves a coupling reaction. For example, a common synthetic route is the reaction of an acid chloride with the amine in the presence of a base to neutralize the HCl byproduct. Another method is the use of coupling reagents that activate a carboxylic acid for reaction with the amine. orientjchem.org The lipophilic pentyl group of this compound can be particularly useful for improving the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects. Herbicides are a category of pesticides specifically designed to manage unwanted plant growth. researchgate.net

| Reaction Type | Reactants | Product Linkage | Potential Role of this compound |

|---|---|---|---|

| Acylation | Agrochemical Acid Chloride + this compound | Amide | Forms a stable, biologically active amide derivative. |

| Reaction with Isocyanate | Agrochemical Isocyanate + this compound | Urea | Creates substituted urea pesticides. |

| Sulfonylation | Agrochemical Sulfonyl Chloride + this compound | Sulfonamide | Forms sulfonamide-based herbicides or fungicides. |

Role as a Corrosion Inhibitor in Metalworking Fluids

In the metalworking industry, protecting tools and workpieces from corrosion is critical for maintaining precision, extending tool life, and ensuring the quality of the finished product. chemceed.com this compound is utilized as a corrosion inhibitor, particularly in water-based metalworking fluid formulations. guidechem.comevonik.com

Detailed Research Findings: Metalworking fluids (MWFs) are essential for lubrication and cooling during machining processes. chemceed.com Water-miscible MWFs, such as soluble oils and synthetic fluids, are susceptible to causing rust on ferrous metal surfaces. google.com To counteract this, corrosion inhibitors are added, typically at concentrations of 2-5%. chemceed.com Organic inhibitors containing nitrogen, such as amines, are highly effective. mdpi.com

The mechanism of inhibition involves the adsorption of the amine molecules onto the metal surface. researchgate.net The nitrogen atom in this compound has a lone pair of electrons that can coordinate with the vacant d-orbitals of iron atoms on the metal surface, forming a coordinate covalent bond. researchgate.netresearchgate.net This, along with weaker physisorption forces, creates a protective, hydrophobic monolayer on the metal. This film acts as a barrier, displacing water and preventing corrosive electrolytes from reaching the surface, thereby stifling both anodic and cathodic reactions that drive corrosion. mdpi.comresearchgate.net The pentyl group contributes to the hydrophobicity of this protective layer, further repelling water.

| Inhibition Mechanism Step | Description | Role of this compound |

|---|---|---|

| Adsorption | The inhibitor molecule attaches to the metal surface. | The nitrogen atom's lone electron pair forms a bond with the metal surface. researchgate.netresearchgate.net |

| Film Formation | A dense, protective layer is formed by the adsorbed molecules. | The aliphatic pentyl chain creates a hydrophobic, non-polar barrier. |

| Corrosion Prevention | The protective film isolates the metal from the corrosive environment. | The barrier blocks water and oxygen, preventing electrochemical corrosion reactions. mdpi.com |

Applications in Polymer Science and Materials Development (e.g., co-polymers)

The reactivity of this compound makes it a candidate for incorporation into various polymer structures to impart specific properties. Its primary role is as a monomer modification agent or as a building block for functional polymers and co-polymers.

Detailed Research Findings: Amines are fundamental components in the synthesis of various polymers, such as polyurethanes and polyamides. This compound can be used as a chain extender or a reactive additive in polyurethane formulations. google.com

A significant area of application is in the creation of functional or "smart" polymers. By creating a monomer that contains the N-methylpentylamino group, polymers can be synthesized that respond to external stimuli, such as pH. For example, copolymers containing tertiary amine groups are known to exhibit pH-responsive solubility. mdpi.com The nitrogen atom in this compound can be protonated at low pH, rendering the polymer chain cationic and soluble in water, while at high pH, it is deprotonated and hydrophobic, potentially leading to phase separation. This behavior is valuable for applications in controlled-release systems and smart coatings.

Advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the precise synthesis of block copolymers with controlled architectures. cmu.edumdpi.com Monomers derived from this compound could be incorporated into these systems to create well-defined block copolymers with both hydrophobic and pH-responsive segments, capable of self-assembling into micelles or other nanostructures for various materials science applications.

| Polymer Type | Potential Role of this compound | Resulting Property/Application |

|---|---|---|

| Polyurethanes | Used as a reactive amine in the formulation. google.com | Modifies polymer properties such as flexibility and adhesion. |

| pH-Responsive Polymers | Incorporated as a functional group in a monomer (e.g., an acrylamide (B121943) derivative). | Creates "smart" materials that change conformation or solubility with pH. mdpi.com |

| Block Copolymers | Used to create a functional monomer for controlled radical polymerization (e.g., ATRP, RAFT). cmu.edumdpi.com | Enables synthesis of self-assembling materials for nanotechnology or drug delivery. |

| Amino Resins | Reacted with formaldehyde (B43269) and other compounds like urea or melamine. | Forms cross-linked thermosetting polymers for adhesives, coatings, and laminates. free.fr |

Emerging Industrial Applications and Market Analysis

Beyond its established roles, this compound is finding use in novel synthetic methodologies and is part of a growing specialty chemicals market.

Detailed Research Findings: Recent research has highlighted the use of this compound as a substrate in green and sustainable chemistry. One emerging application is the N-formylation of amines using carbon dioxide (CO₂) and a reductant. mdpi.com In a study utilizing a heterogeneous palladium catalyst, this compound was successfully converted to its corresponding formamide (B127407) with a 61% yield. mdpi.comresearchgate.net This reaction is significant as it utilizes CO₂, a greenhouse gas, to create valuable chemical intermediates like formamides, which are important in fine chemical synthesis. mdpi.com

Another novel application is in direct carbonyl reductive amination, where it serves as the amine nucleophile to produce more complex tertiary amines from aldehydes or ketones. nih.gov Such methods are valuable for streamlining synthetic pathways in pharmaceutical and fine chemical production.

Market analysis reports indicate a dedicated market for this compound, driven by its applications in chemical synthesis. prof-research.comthegoodscentscompany.com The global market is projected to expand, with a positive compound annual growth rate (CAGR) anticipated. prof-research.commnemonicsresearch.com The value of the market is supported by its use as an intermediate in pharmaceuticals and other specialty chemicals. thegoodscentscompany.comlookchem.com Key market dynamics include the demand from downstream industries and the development of new manufacturing technologies and applications. prof-research.com

| Emerging Application | Description | Significance |

|---|---|---|

| N-formylation with CO₂ | Catalytic reaction of this compound with CO₂ and a hydrogen source to produce N-formyl-N-methylpentylamine. mdpi.com | Valorization of CO₂ into fine chemicals, contributing to green chemistry principles. mdpi.com |

| Reductive Amination | Used as a nucleophile in novel, one-pot reactions to synthesize complex amines from carbonyl compounds. nih.gov | Increases efficiency and reduces steps in the synthesis of valuable chemical entities. |

| Heterogeneous Catalysis | Serves as a model secondary amine substrate to test the efficacy of new catalysts. researchgate.net | Aids in the development of more robust and recyclable catalysts for industrial processes. |

Environmental and Safety Aspects in Academic Research

Safe Handling and Storage Protocols in Laboratory Settings

N-Methylpentylamine is a highly flammable liquid and vapor that is also toxic if swallowed and causes severe skin burns and eye damage. sigmaaldrich.cnnih.gov Therefore, strict adherence to safety protocols is paramount when handling this compound in a laboratory environment.

Personal Protective Equipment (PPE): Researchers must wear appropriate personal protective equipment to prevent contact with the skin and eyes. This includes:

Gloves: Nitrile gloves should be used. It is crucial to inspect gloves before use and employ proper removal techniques to avoid skin contact. chemicalbook.com

Eye and Face Protection: Tightly fitting safety goggles and a faceshield (minimum 8-inch) are necessary. chemicalbook.comsigmaaldrich.com

Body Protection: A lab coat is required to protect against skin contact. In case of splashes, all contaminated clothing should be removed immediately. tcichemicals.com

Engineering Controls:

Ventilation: All work with this compound should be conducted in a chemical fume hood to prevent the inhalation of its vapors. thermofisher.com The product is extremely destructive to the tissues of the mucous membranes and upper respiratory tract. sigmaaldrich.cn

Emergency Equipment: Eyewash stations and safety showers must be located near the workstation. thermofisher.com

Handling Procedures:

Avoid contact with skin, eyes, and clothing. chemicalbook.comthermofisher.com

Do not breathe in vapors or mists. chemicalbook.com

Keep the compound away from heat, sparks, open flames, and hot surfaces. sigmaaldrich.cnchemicalbook.com Smoking is strictly prohibited in areas where it is handled. sigmaaldrich.cn

Use only non-sparking tools to prevent ignition. sigmaaldrich.cn

Take precautionary measures against static discharge, including grounding and bonding of containers and receiving equipment. sigmaaldrich.cnthermofisher.com

Do not eat, drink, or smoke when using this product. sigmaaldrich.cn Wash hands thoroughly after handling. sigmaaldrich.cn